molecular formula C13H19Cl3N2O2 B1389012 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1185294-04-5

3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B1389012
CAS No.: 1185294-04-5
M. Wt: 341.7 g/mol
InChI Key: PNOMBOYOYGQJKG-UHFFFAOYSA-N
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Description

Chemical Name: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride Molecular Formula: C₁₃H₁₉Cl₃N₂O₂ Molecular Weight: ~388.73 g/mol (calculated) CAS Number: 1289384-96-8 Purity: ≥95% (as per industrial standards) Structure: Comprises a piperazine ring substituted with a 3-chlorophenyl group and a propanoic acid chain, forming a dihydrochloride salt.

However, it has been discontinued commercially, limiting its current availability .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.2ClH/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18;;/h1-3,10H,4-9H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMBOYOYGQJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Neuropharmacology

The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. It is believed to act as a modulator of these systems, which are crucial in the treatment of various psychiatric disorders.

  • Case Study: Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The specific role of 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride in enhancing serotonin receptor activity is being investigated, potentially leading to new antidepressant therapies.

Drug Development

This compound serves as a scaffold for the synthesis of novel pharmaceuticals targeting mental health disorders. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

  • Example: The synthesis of analogs has been reported, where variations in the piperazine ring or the propanoic acid moiety yield compounds with improved pharmacokinetic profiles. These modifications are critical for developing drugs with better absorption and distribution characteristics.

Antipsychotic Research

Studies have shown that compounds similar to this compound may have antipsychotic properties due to their interaction with dopamine D2 receptors.

  • Research Findings: Animal studies demonstrate that certain derivatives can reduce symptoms of psychosis without the severe side effects commonly associated with traditional antipsychotics. This opens avenues for developing safer treatment options for schizophrenia and related disorders.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • Key Difference : Replacement of the 3-chlorophenyl group with a 3-methylphenyl substituent.
3-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic Acid
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Molecular Weight : 268.74 g/mol
  • Key Difference : Chlorine substitution at the 2-position instead of 3-position on the phenyl ring.
  • Impact : Positional isomerism may influence spatial orientation in receptor interactions, affecting selectivity for targets like serotonin (5-HT) or histamine (H1) receptors.

Modifications on the Piperazine Ring

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic Acid Dihydrochloride
  • Molecular Formula : C₉H₂₀Cl₂N₂O₃
  • Molecular Weight : 231.12 g/mol
  • Key Difference : Introduction of a hydroxyethyl group on the piperazine nitrogen.
  • Impact : Enhanced hydrophilicity due to the hydroxyl group, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride
  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : 231.12 g/mol
  • Key Difference : Methyl group on the piperazine nitrogen.

Complex Heterocyclic Derivatives

3-{4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl}propanoic Acid Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₄N₂O₂
  • Molecular Weight : ~388.13 g/mol
  • Key Difference : Incorporation of a dichlorothiophene moiety.
3-(4-Dibenzo[b,e][1,4]azepinylpiperazin-1-yl)propanoic Acid Derivatives
  • Example Patent Compound : Modulates H1 and 5-HT2A receptors .
  • Key Difference : Replacement of the chlorophenyl group with a dibenzoazepine system.
  • Impact : Extended aromatic systems improve affinity for neurotransmitter receptors but may compromise solubility and bioavailability.

Dimeric and Polymeric Analogues

1,3-Bis-[4-(3-Chlorophenyl)piperazin-1-yl]propane Dihydrochloride
  • Molecular Formula : C₂₃H₃₂Cl₄N₄
  • Molecular Weight : ~532.34 g/mol
  • Key Difference : Dimeric structure with two 3-chlorophenylpiperazine units linked by a propane chain.
  • Impact : Increased receptor avidity due to multivalency but higher molecular weight may limit pharmacokinetic properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
Target Compound C₁₃H₁₉Cl₃N₂O₂ ~388.73 3-Chlorophenyl Discontinued; receptor modulation
3-Methylphenyl Analog C₁₄H₂₁ClN₂O₂ 284.78 3-Methylphenyl Improved solubility
2-Chlorophenyl Analog C₁₃H₁₇ClN₂O₂ 268.74 2-Chlorophenyl Positional isomerism effects
Hydroxyethyl-Piperazine Analog C₉H₂₀Cl₂N₂O₃ 231.12 2-Hydroxyethyl on piperazine Enhanced hydrophilicity
Dichlorothiophene Analog C₁₂H₁₈Cl₄N₂O₂ ~388.13 2,5-Dichlorothiophene CNS activity potential
Dibenzoazepine Derivative Patent-specific >450 Dibenzoazepine H1/5-HT2A modulation
Dimeric Analog C₂₃H₃₂Cl₄N₄ ~532.34 Propane-linked dimer High avidity, low solubility

Biological Activity

3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19Cl2N2O2
  • Molecular Weight : 341.66 g/mol
  • CAS Number : 2408971-27-5

The compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a propanoic acid moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : The compound has been studied for its potential antidepressant properties, likely due to its interaction with serotonin and dopamine receptors. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which are crucial in mood regulation .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that derivatives of piperazine can inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Antimicrobial Effects : Some studies have evaluated the antimicrobial activity of similar piperazine derivatives against various bacterial and fungal strains. The presence of the chlorophenyl group is thought to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Study 1: Antidepressant Activity

A study published in Molecules explored the synthesis and biological evaluation of piperazine derivatives, including this compound. The results indicated significant antidepressant-like effects in animal models, with alterations in serotonin levels correlating with behavioral changes .

Study 2: Antitumor Activity

In another investigation, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis in cancer cells .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54918Apoptosis induction

Safety Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological studies are necessary to evaluate any adverse effects associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Reactant of Route 2
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3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

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